1,2-Diiodoethene

説明

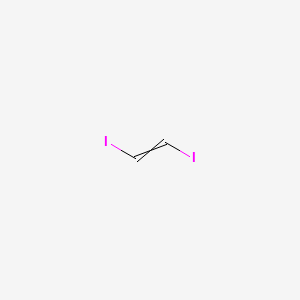

Structure

3D Structure

特性

IUPAC Name |

1,2-diiodoethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2/c3-1-2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOGMKGEVNGRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871779 | |

| Record name | 1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20244-70-6 | |

| Record name | Ethene, 1,2-diiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20244-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diiodoethene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diiodoethene (C₂H₂I₂) is a halogenated alkene that exists as two geometric isomers, (Z)-1,2-diiodoethene (cis) and (E)-1,2-diiodoethene (trans). These compounds are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for the stereoselective construction of complex molecules, including pharmaceutical intermediates and functional materials.[1] The presence of two iodine atoms allows for sequential and selective functionalization through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on stereoselective methodologies and detailed experimental protocols.

Introduction

The utility of this compound in organic synthesis stems from the reactivity of its carbon-iodine bonds, which can be readily transformed into other functional groups via palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings.[1][2] The stereochemical integrity of the double bond is crucial in these transformations, making the stereoselective synthesis of either the (E) or (Z) isomer a primary concern for synthetic chemists.[3] The (E)-isomer is generally more stable than the (Z)-isomer.[4][5] This guide will detail the distinct synthetic strategies and outline the fundamental physicochemical properties of both isomers.

Stereoselective Synthesis of this compound Isomers

The synthesis of this compound isomers from alkynes is governed by the mechanism of iodine addition across the triple bond. Anti-addition leads to the (E)-isomer, while syn-addition yields the (Z)-isomer.

Synthesis of (E)-1,2-Diiodoethene

The formation of (E)-1,2-diiodoethene is achieved through an electrophilic anti-addition of iodine to an alkyne. This reaction proceeds through a bridged iodonium (B1229267) ion intermediate, which is then attacked by a nucleophilic iodide ion from the opposite face, resulting in the exclusive formation of the (E)-diastereomer.[2]

A general and environmentally friendly method involves the reaction of an alkyne with potassium iodide and (diacetoxyiodo)benzene (B116549) (PIDA) in an acetonitrile-water solvent system.[2] Another effective method utilizes ammonium (B1175870) persulfate in water.[2]

Synthesis of (Z)-1,2-Diiodoethene

The synthesis of the thermodynamically less stable (Z)-isomer is more challenging and requires conditions that favor syn-addition.[3] This is typically achieved by using iodine monochloride (ICl) in the presence of an iodide source at low temperatures, which favors the kinetic (Z)-product.[3][6]

Physicochemical Properties

The physical and chemical properties of the two isomers of this compound differ significantly due to their distinct molecular geometries. The (E)-isomer is a solid at room temperature, while the (Z)-isomer is a liquid.

| Property | (E)-1,2-Diiodoethene | (Z)-1,2-Diiodoethene |

| Molecular Formula | C₂H₂I₂ | C₂H₂I₂ |

| Molar Mass | 279.85 g/mol [7] | 279.85 g/mol [8] |

| Melting Point | 73.4 °C[4] | -14 °C[9] |

| Boiling Point | 196-197 °C[4] | 188 °C[9] |

| Density | Not Specified | 3.015 g/cm³[10] |

| Dipole Moment | 0.00 D[11] | 0.75 D[9] |

| Relative Stability | More stable | Less stable by ~2 kcal/mol[4][5] |

| CAS Number | 590-27-2[7] | 590-26-1[8] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and differentiation of the (E) and (Z) isomers of this compound.

| Spectroscopic Data | (E)-1,2-Diiodoethene | (Z)-1,2-Diiodoethene |

| ¹³C NMR | Data available[7] | Not specified |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 127, 153, 280[7] | Not specified |

| Ionization Energy | Not specified | 8.6 eV (adiabatic), 8.94 eV (vertical)[12] |

Experimental Protocols

Stereospecific Synthesis of (E)-1,2-Diiodoethene using PIDA[2]

Objective: To synthesize (E)-1,2-diiodoethene from acetylene (B1199291) via an electrophilic anti-addition mechanism.

Materials:

-

Acetylene gas

-

Potassium iodide (KI)

-

(Diacetoxyiodo)benzene (PIDA)

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction flask, dissolve potassium iodide (2.5 equivalents) in a 1:3 mixture of acetonitrile and water.

-

Bubble acetylene gas through the solution while stirring at room temperature.

-

Add (diacetoxyiodo)benzene (1.0 equivalent) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford pure (E)-1,2-diiodoethene.

Stereoselective Synthesis of (Z)-1,2-Diiodoethene using ICl[6]

Objective: To synthesize (Z)-1,2-diiodoethene from acetylene via a syn-addition mechanism.

Materials:

-

Acetylene gas

-

Iodine monochloride (ICl)

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

In a reaction vessel equipped for low-temperature reactions, dissolve tetraethylammonium iodide in the chosen solvent.

-

Cool the solution to -78 °C.

-

Bubble acetylene gas through the cooled solution.

-

Slowly add a solution of iodine monochloride to the reaction mixture while maintaining the low temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, NMR).

-

Upon completion, carefully quench the reaction and proceed with a standard aqueous workup.

-

Purify the product, ensuring minimal exposure to higher temperatures to prevent isomerization to the more stable (E)-isomer.

Reaction Mechanisms and Workflows

The stereoselective synthesis of this compound isomers is dictated by the reaction pathway. The following diagrams illustrate the key mechanistic steps and experimental workflows.

Caption: Mechanism of (E)-1,2-diiodoethene synthesis.

Caption: Mechanism of (Z)-1,2-diiodoethene synthesis.

Caption: General experimental workflow for synthesis.

Applications in Drug Development and Organic Synthesis

This compound is a powerful reagent for the stereoselective synthesis of a wide range of functionalized alkenes.[1] The ability to perform sequential, selective cross-coupling reactions at the two C-I positions makes it an invaluable tool for building complex molecular architectures found in many pharmaceutical compounds and natural products.[1][13] For instance, it can be a key starting material for the stereoselective synthesis of stilbene (B7821643) derivatives, which exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of (E)- and (Z)-1,2-diiodoethene. The stereoselective synthetic methods, comprehensive property data, and detailed experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and application of the chemistry of this compound will continue to facilitate the development of efficient synthetic routes to complex and medicinally relevant molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,2-Diiodoethylene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Stereoselective formation of 1,2-diiodoalkenes and their application in the stereoselective synthesis of highly functionalised alkenes via Suzuki and Stille coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. (E)-1,2-Diiodoethylene | C2H2I2 | CID 5378102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z)-1,2-Diiodoethylene | C2H2I2 | CID 5463341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (Z)-1,2-diiodoethene [stenutz.eu]

- 10. (Z)-1,2-Diiodoethylene|lookchem [lookchem.com]

- 11. (E)-1,2-diiodoethene [stenutz.eu]

- 12. (Z)-1,2-Diiodoethylene [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cis-Trans Isomerism of 1,2-Diiodoethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerism of 1,2-diiodoethene, a classic example of geometric isomerism with distinct physical, thermodynamic, and spectroscopic properties between its (Z)- and (E)-isomers. This document details the synthesis, characterization, and interconversion of these isomers, presenting key quantitative data in structured tables, outlining detailed experimental protocols, and illustrating fundamental concepts with diagrams.

Core Concepts and Thermodynamic Stability

Cis-trans isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond.[1] The spatial arrangement of the iodine atoms relative to the double bond dictates the isomer, with the cis (Z) isomer having the iodine atoms on the same side and the trans (E) isomer having them on opposite sides.[1]

The thermodynamic stability of the this compound isomers is primarily governed by steric hindrance. In the cis isomer, the two bulky iodine atoms are in close proximity, leading to steric repulsion and a higher energy state. The trans isomer avoids this unfavorable interaction, resulting in greater thermodynamic stability.[1] The trans isomer is approximately 2 kcal/mol more stable than the cis isomer.[2]

Quantitative Data Summary

The distinct spatial arrangements of the iodine atoms in cis- and trans-1,2-diiodoethene give rise to significant differences in their physical and spectroscopic properties.

Table 1: Physical and Thermodynamic Properties

| Property | cis-(Z)-1,2-Diiodoethene | trans-(E)-1,2-Diiodoethene |

| Molar Mass ( g/mol ) | 279.85 | 279.85 |

| Melting Point (°C) | -14 | 73 |

| Boiling Point (°C) | 188 | 191 (decomposes) |

| Dipole Moment (D) | 0.75 | 0.00 |

| Dielectric Constant | 4.46 | 3.19 |

| Relative Stability | Less Stable | More Stable (~2 kcal/mol)[2] |

| Std. Enthalpy of Formation (kJ/mol, 298.15 K) | 207.46 ± 0.45[3] | 207.70 ± 0.35[3] |

Table 2: Spectroscopic Data

| Spectroscopic Parameter | cis-(Z)-1,2-Diiodoethene | trans-(E)-1,2-Diiodoethene |

| ¹H NMR Chemical Shift (δ, ppm) | ~7.15 | ~7.28 |

| ¹H-¹H Coupling Constant (³JHH, Hz) | ~5.8 | ~12.3 |

| ¹³C NMR Chemical Shift (δ, ppm) | ~80.5 | ~85.1 |

| Key IR Bands (cm⁻¹) | 3023, 1219, 672, 645, 400[4] | 3080, 3026, 1537, 1225, 907, 663, 592, 588[4] |

| Key Raman Bands (cm⁻¹) | Not well-resolved due to mixture[4] | 3026, 1537, 1225, 663, 592, 154[4] |

Note on IR/Raman Data: The provided vibrational data is based on a 1954 study. The data for the cis isomer was obtained from a eutectic mixture with the trans isomer, which may affect the precision of the band assignments.[4]

Synthesis and Isomerization

The synthesis of this compound isomers can be achieved through distinct synthetic routes, and their interconversion can be induced by thermal or photochemical means, often with the aid of a catalyst.

Synthesis of trans-1,2-Diiodoethene

The direct iodination of acetylene (B1199291) is a well-established method that predominantly yields the more stable trans-isomer.[1][5]

Synthesis of cis-1,2-Diiodoethene

The synthesis of the thermodynamically less stable cis-isomer is more challenging and often involves stereoselective methods. One approach involves the syn-addition of iodine to an alkyne precursor.

Isomerization of this compound

The interconversion between the cis and trans isomers can be achieved through the input of energy, such as heat or light, which facilitates rotation around the carbon-carbon double bond. This process is often catalyzed by iodine.[6]

Experimental Protocols

Synthesis of trans-1,2-Diiodoethene via Direct Iodination of Acetylene[1][5]

Objective: To synthesize crystalline trans-1,2-diiodoethene from acetylene and iodine.

Materials:

-

Acetylene gas (purified)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Distilled water

-

Sodium hydroxide (B78521) solution (dilute)

-

Standard laboratory glassware (gas washing bottle, reaction flask, filtration apparatus)

Procedure:

-

Prepare a 0.2N solution of iodine in aqueous potassium iodide. The potassium iodide is used to increase the solubility of iodine in water by forming the triiodide ion (I₃⁻).[1]

-

Purify the acetylene gas by passing it through a suitable purification train to remove contaminants.

-

Bubble the purified acetylene gas into the iodine solution in a reaction flask. Maintain a slight positive pressure of acetylene.

-

Allow the reaction to proceed for approximately 48 hours. Crystalline precipitates of trans-1,2-diiodoethene will form as the dark color of the iodine fades.[1]

-

Filter the crude crystalline product from the solution.

-

Wash the collected crystals sequentially with a potassium iodide solution (to remove unreacted iodine), a dilute sodium hydroxide solution (to remove acidic byproducts), and finally with distilled water.

-

Dry the washed crystals between sheets of filter paper.

-

For further purification, recrystallize the crude product from ethanol to yield pure, crystalline trans-1,2-diiodoethene.

Iodine-Catalyzed Isomerization for Equilibrium Studies

Objective: To establish a thermodynamic equilibrium between cis- and trans-1,2-diiodoethene to determine their relative stability.

Materials:

-

Pure cis- or trans-1,2-diiodoethene

-

Inert solvent (e.g., decane)

-

Iodine (catalytic amount)

-

Sodium thiosulfate (B1220275) solution

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Thermostatted oil bath or oven

Procedure:

-

Prepare a solution of a known concentration of the starting isomer in the inert solvent.

-

Add a catalytic amount of iodine to the solution.

-

Place the reaction vessel in a thermostat at a constant, elevated temperature (e.g., 150-200 °C).

-

At regular time intervals, withdraw an aliquot from the reaction mixture.

-

Immediately quench the reaction by mixing the aliquot with a sodium thiosulfate solution to remove the iodine catalyst.

-

Analyze the quenched sample by GC-FID to determine the relative concentrations of the cis- and trans-isomers.

-

Continue sampling until the ratio of the two isomers remains constant over several time points, indicating that thermodynamic equilibrium has been reached.

-

The equilibrium constant (Keq = [trans]/[cis]) can then be used to calculate the standard Gibbs free energy of isomerization (ΔG° = -RTlnKeq).

Characterization Workflow

A logical workflow is essential for the unambiguous identification and characterization of the this compound isomers.

Conclusion

The cis and trans isomers of this compound serve as a quintessential model for understanding the principles of geometric isomerism. Their distinct physical, thermodynamic, and spectroscopic properties, which are a direct consequence of their different molecular geometries, are well-documented. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers and professionals in the chemical and pharmaceutical sciences to prepare, distinguish, and utilize these isomers in further applications. The significant differences in their properties underscore the critical importance of stereochemical control in molecular design and synthesis.

References

An In-depth Technical Guide to the Thermodynamic Stability of (E)- and (Z)-1,2-Diiodoethene

Executive Summary

1,2-Diiodoethene is an organoiodine compound existing as two geometric isomers: (E)-1,2-diiodoethene (trans) and (Z)-1,2-diiodoethene (cis). The relative thermodynamic stability of these isomers is a critical factor in stereoselective synthesis and reaction mechanism studies. This guide provides a comprehensive analysis of the thermodynamic properties of these isomers, detailing quantitative stability data, experimental protocols for their determination, and computational workflows. The evidence confirms that the (E)-isomer is thermodynamically more stable than the (Z)-isomer, a finding attributed primarily to steric effects.

Foundational Principles of Isomer Stability

The relative stability of alkene isomers is governed by a combination of steric and electronic factors. For most disubstituted alkenes, the trans configuration is favored over the cis to minimize steric hindrance between non-bonded substituent groups.[1][2] However, for some 1,2-dihaloethenes with smaller halogens (F, Cl), a phenomenon known as the "cis effect" can render the cis isomer more stable. In the case of this compound, the large van der Waals radius of the iodine atoms leads to significant steric repulsion in the (Z)-isomer, reversing this trend and making the (E)-isomer the more energetically favored configuration.[1]

Quantitative Thermodynamic Data

The thermodynamic properties of (E)- and (Z)-1,2-diiodoethene have been established through experimental measurements and high-accuracy computational models, notably the Active Thermochemical Tables (ATcT).[3][4] The (E)-isomer is confirmed to be more stable than the (Z)-isomer by approximately 2 kcal/mol.[2][5]

A summary of the key thermodynamic data is presented below.

| Thermodynamic Parameter | (E)-1,2-diiodoethene (trans) | (Z)-1,2-diiodoethene (cis) | Source(s) |

| Standard Enthalpy of Formation (Gas, 298.15 K) | 207.46 ± 0.45 kJ/mol | 207.46 ± 0.45 kJ/mol | [2][3] |

| 214.86 ± 0.45 kJ/mol | 215.75 ± 0.45 kJ/mol | [3][4] | |

| Relative Stability | More Stable | Less Stable by ~2 kcal/mol (~8.4 kJ/mol) | [2][5] |

Note: Discrepancies in enthalpy of formation values may arise from different versions or components of the Thermochemical Network used in the ATcT analysis.

Isomerization and Decomposition Pathways

The interconversion between (Z)- and (E)-1,2-diiodoethene can be achieved through thermal or photochemical pathways. The thermal process involves rotation around the carbon-carbon double bond, proceeding through a high-energy transition state.[1] Due to the comparatively weak carbon-iodine bond, thermal decomposition is a competing process at elevated temperatures, expected to primarily yield acetylene (B1199291) and molecular iodine.[1][6] To ensure stability, these compounds should be stored in a cool, dry, and dark environment under an inert atmosphere.[6]

Caption: Relationship between (E) and (Z) isomers showing relative stability.

Experimental Protocol: Determination of Isomerization Equilibrium

While a specific, peer-reviewed protocol for this compound is not prominently available, a robust experimental workflow can be designed based on established methods for analogous compounds.[2] This method aims to determine the Gibbs free energy of isomerization (ΔG°iso) by establishing a thermodynamic equilibrium.

5.1 Objective To quantify the equilibrium constant (Keq) for the isomerization of (E)- and (Z)-1,2-diiodoethene and calculate the standard Gibbs free energy of isomerization.

5.2 Materials and Reagents

-

Pure (E)-1,2-diiodoethene

-

Pure (Z)-1,2-diiodoethene

-

Iodine (I2), catalyst

-

High-purity inert solvent (e.g., dodecane)

-

Internal standard for gas chromatography (e.g., tetradecane)

-

Reaction vials, temperature-controlled bath, gas chromatograph with a flame ionization detector (GC-FID).

5.3 Procedure

-

Preparation of Reaction Mixtures : Prepare solutions with a known concentration of a pure isomer (e.g., the less stable Z-isomer) and an internal standard in the inert solvent.

-

Initiation of Isomerization : Add a catalytic amount of iodine to the solution. The iodine facilitates the isomerization process by providing a lower energy pathway for reaching equilibrium.

-

Equilibration : Maintain the reaction mixture at a constant, controlled temperature (e.g., 100 °C) for a sufficient period to allow the system to reach thermodynamic equilibrium. Periodically sample the mixture to monitor the isomer ratio until it becomes constant.

-

Quenching and Analysis : Cool the samples rapidly to quench the equilibrium. Analyze the final isomer concentrations using gas chromatography. The ratio of the peak areas (corrected by response factors) for the (E) and (Z) isomers provides their relative concentrations.

-

Calculations :

-

Calculate the equilibrium constant: Keq = [(E)-isomer] / [(Z)-isomer].

-

Calculate the standard Gibbs free energy of isomerization using the equation: ΔG°iso = -RT ln(Keq), where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.[2]

-

Caption: Workflow for the experimental determination of isomerization equilibrium.

Computational Protocol: DFT Calculations for Relative Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a reliable method for calculating the thermodynamic properties and relative stabilities of isomers.[2]

6.1 Objective To calculate the energy difference (ΔE, ΔH, ΔG) between (E)- and (Z)-1,2-diiodoethene using DFT.

6.2 Software and Methods

-

Software : Gaussian, ORCA, or a similar quantum chemistry package.

-

Method : A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., a basis set appropriate for iodine, such as def2-TZVP).

6.3 Procedure

-

Structure Building : Construct the initial 3D structures for both the (E)- and (Z)-isomers.

-

Geometry Optimization : Perform a full geometry optimization for each isomer to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation : Conduct a vibrational frequency calculation on each optimized structure. This step confirms that the structure is a true minimum (no imaginary frequencies) and provides the necessary data to calculate thermal corrections for enthalpy (H) and Gibbs free energy (G).

-

Energy Extraction : Extract the final electronic energies and the thermal corrections from the output files.

-

Relative Stability Calculation : The relative stability is determined by the difference in the calculated Gibbs free energies: ΔG°iso = G°(E) - G°(Z). A negative value indicates that the (E)-isomer is more stable.[2]

Conclusion

The thermodynamic landscape of this compound is definitively characterized by the greater stability of the (E)-isomer over the (Z)-isomer by approximately 2 kcal/mol. This preference is driven by the minimization of steric strain between the large iodine substituents. The quantitative data, derived from both experimental and computational approaches, provide a solid foundation for professionals in chemical synthesis and drug development to predict reaction outcomes and design stereoselective pathways involving these important chemical intermediates.

References

Spectroscopic Analysis of 1,2-Diiodoethene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the cis and trans isomers of 1,2-diiodoethene. Detailed experimental protocols and comparative data are presented to facilitate the unambiguous identification and characterization of these geometric isomers, a critical step in synthetic chemistry and drug development where precise molecular geometry is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structural details of this compound, with key differences in chemical shifts and coupling constants allowing for clear differentiation between the cis and trans isomers.

Data Summary

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for cis- and trans-1,2-diiodoethene.

Table 1: ¹H NMR Spectroscopic Data

| Isomer | Chemical Shift (δ) | ¹H-¹H Coupling Constant (³JHH) | Key Differentiating Feature |

| cis-1,2-Diiodoethene | ~7.15 ppm | ~5.8 Hz | Smaller coupling constant characteristic of cis-protons. |

| trans-1,2-Diiodoethene | ~7.28 ppm | ~12.3 Hz | Significantly larger coupling constant characteristic of trans-protons.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Isomer | Chemical Shift (δ) | Key Differentiating Feature |

| cis-1,2-Diiodoethene | ~80.5 ppm | The carbon atom is more shielded compared to the trans isomer.[1] |

| trans-1,2-Diiodoethene | ~85.1 ppm | The carbon atom is more deshielded, resulting in a downfield chemical shift.[1] |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of this compound isomers are provided below.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

-

Acquisition Parameters:

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals.

-

Measure the ³JHH coupling constant by determining the frequency difference between the peaks of the doublet.[1]

-

¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. For improved signal-to-noise, a higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is recommended.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 128-1024 or more, depending on concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the C-H and C=C bonds in this compound. The symmetry of the isomers influences their IR spectra, aiding in their differentiation.

Data Summary

The following table presents the key IR absorption bands for cis- and trans-1,2-diiodoethene.

Table 3: IR Spectroscopic Data (in cm⁻¹)

| Vibrational Mode | cis-1,2-Diiodoethene | trans-1,2-Diiodoethene |

| C-H stretch | 3023 | 3026 |

| C=C stretch | 1537 | 1537 |

| C-H in-plane bend | 1219 | 1225 |

| C-H out-of-plane bend | 672 | 875 |

Data sourced from a 1954 publication by AIP Publishing; values represent fundamental frequencies observed in solution (CCl₄ and CS₂ for the trans isomer and a eutectic mixture for the cis isomer). While older, this remains a key reference for the vibrational spectra of these molecules.[2]

Experimental Protocol

A general protocol for obtaining IR spectra of this compound is as follows:

-

Sample Preparation:

-

Solution: For transmission IR, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or carbon disulfide (CS₂)). The concentration should be adjusted to produce absorbances within the linear range of the detector.

-

ATR: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample can be placed directly on the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A modern Fourier Transform Infrared (FTIR) spectrometer is preferred for its high resolution and signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for C-H and C=C stretching and bending modes.

-

Compare the positions and intensities of these bands to the reference data to distinguish between the cis and trans isomers.

-

Isomer Differentiation Workflow

The distinct spectroscopic signatures of cis- and trans-1,2-diiodoethene allow for a systematic workflow for isomer identification. This process is visualized in the following diagram.

Caption: Workflow for the differentiation of this compound isomers.

References

The Genesis of a Versatile Reagent: A Technical History of 1,2-Diiodoethene Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethene (C₂H₂I₂), a halogenated alkene existing as two geometric isomers, (E)- and (Z)-1,2-diiodoethene, has emerged as a cornerstone in modern synthetic chemistry. Its utility as a versatile building block, particularly in stereoselective cross-coupling reactions for the construction of complex molecular architectures, has made it an invaluable tool in pharmaceutical research and materials science.[1][2] The journey from its initial discovery to the development of sophisticated, stereocontrolled synthetic methodologies is a compelling narrative of evolving chemical understanding and technological advancement. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, presenting detailed experimental protocols, quantitative data, and a visual representation of the key synthetic pathways.

Historical Perspective and Discovery

The earliest documented synthesis of this compound dates back to the late 19th century. While a definitive first synthesis is challenging to pinpoint, one of the foundational methods involves the direct iodination of acetylene (B1199291). A notable early report from 1948 describes the preparation of (E)-1,2-diiodoethene by reacting acetylene gas with an aqueous solution of iodine and potassium iodide.[3] This straightforward approach, which predominantly yields the more thermodynamically stable trans-isomer, laid the groundwork for future investigations into the synthesis and properties of this compound.[2][3]

The development of stereoselective methods for the synthesis of the individual (E)- and (Z)-isomers marked a significant milestone. The ability to control the geometry of the double bond is crucial for its application in the stereospecific synthesis of complex organic molecules.[1][2] Modern synthetic strategies have largely shifted from the direct iodination of acetylene to more controlled and higher-yielding methods involving the stereospecific addition of iodine to alkynes.[1][2]

Foundational Synthetic Methodology: Direct Iodination of Acetylene

One of the most historically significant and direct routes to this compound is the electrophilic addition of iodine to acetylene. This method, while less common in contemporary research due to a lack of stereocontrol, remains a fundamental example of alkyne halogenation.

Reaction Pathway

The reaction proceeds via the electrophilic attack of iodine on the triple bond of acetylene. The presence of potassium iodide is crucial as it solubilizes iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻), which acts as the iodinating agent.[3]

Caption: Reaction pathway for the synthesis of (E)-1,2-diiodoethene from acetylene.

Experimental Protocol: Direct Iodination of Acetylene (adapted from Acta Chem. Scand., 2, 292 (1948))[3]

Materials:

-

Purified acetylene gas

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

Procedure:

-

Reagent Preparation: Prepare a 0.2 N solution of iodine in aqueous potassium iodide.

-

Acetylene Purification: Ensure acetylene gas is purified to remove gaseous phosphorus, arsenic, and sulfur compounds prior to use.

-

Reaction Setup: Introduce the purified acetylene gas into the iodine solution. The reaction mixture is maintained under a slight over-pressure of acetylene.

-

Reaction Time: The reaction is allowed to proceed for 2 days at room temperature.

-

Isolation of Crude Product: After the reaction period, the crystalline crude (E)-1,2-diiodoethene is collected by filtration.

-

Washing: The collected crystals are washed sequentially with potassium iodide solution, sodium hydroxide solution, and water.

-

Drying: The washed crystals are dried between filter papers.

-

Purification: The crude product is recrystallized from ethanol to yield pure (E)-1,2-diiodoethene.

This method was reported to yield 91% of crystalline (trans)-diiodoethylene after 2 days, with 96% of the initial iodine having reacted.

Modern Stereoselective Syntheses

The demand for stereochemically pure isomers of this compound for applications in cross-coupling reactions has driven the development of highly stereoselective synthetic methods, primarily from alkyne precursors. The stereochemical outcome (syn- or anti-addition of iodine) is controlled by the choice of reagents and reaction conditions.

Synthesis of (E)-1,2-Diiodoethene (Anti-addition)

The synthesis of the (E)-isomer is achieved through the electrophilic anti-addition of iodine to an alkyne. This process involves the formation of a bridged iodonium (B1229267) ion intermediate, which is then attacked by an iodide ion from the opposite face.[1]

Caption: General experimental workflow for the synthesis of (E)-1,2-diiodoalkenes.

Materials:

-

Acetylene (or a terminal alkyne)

-

Potassium iodide (KI)

-

Acetonitrile (B52724) (MeCN) and deionized water

-

Ethyl acetate (B1210297)

-

Saturated aqueous Na₂S₂O₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a flask, dissolve the terminal alkyne (1.0 equiv) and potassium iodide (2.5 equiv) in a 1:3 mixture of acetonitrile and water.

-

Stir the mixture at room temperature.

-

Add (diacetoxyiodo)benzene (PIDA) (1.0 equiv) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the pure (E)-1,2-diiodoalkene.

Synthesis of (Z)-1,2-Diiodoethene (Syn-addition)

The synthesis of the thermodynamically less stable (Z)-isomer is more challenging and requires conditions that favor the kinetic product.[2] This is typically achieved through the syn-addition of two iodine atoms across the alkyne triple bond. A common method involves the use of iodine monochloride (ICl) at low temperatures.[4]

Materials:

-

Acetylene (or a terminal alkyne)

-

Iodine monochloride (ICl)

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Cool a solution of the alkyne in the chosen solvent to -78 °C.

-

In a separate flask, prepare a solution of iodine monochloride and tetraethylammonium iodide in the same solvent, also cooled to -78 °C.

-

Slowly add the ICl solution to the alkyne solution at -78 °C with stirring.

-

Maintain the reaction at low temperature and monitor its progress by TLC or GC.

-

Upon completion, carefully quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

-

Dry the organic layer, remove the solvent, and purify the product, often by chromatography, to isolate the (Z)-1,2-diiodoalkene.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound isomers.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Precursor | Key Reagents | Isomer | Yield (%) | Reaction Time | Temperature | Reference |

| Direct Iodination | Acetylene | I₂, KI, H₂O | (E) | 91 | 48 h | Room Temp. | [3] |

| PIDA-mediated | Alkyne | PIDA, KI, MeCN/H₂O | (E) | High | 2-24 h | Room Temp. | [1] |

| ICl-mediated | Alkyne | ICl, Et₄NI | (Z) | Varies | Varies | -78 °C | [4] |

Table 2: Physicochemical and Spectroscopic Data of this compound Isomers

| Property | (E)-1,2-Diiodoethene | (Z)-1,2-Diiodoethene |

| Melting Point | 73.4 °C | -14 °C |

| Boiling Point | 196-197 °C | ~188 °C |

| ¹H NMR (CDCl₃) | ~7.28 ppm (s) | ~7.15 ppm (s) |

| ¹³C NMR (CDCl₃) | ~85.1 ppm | ~80.5 ppm |

| Key MS Fragments (m/z) | 279 (M+), 152 (M-I)+, 127 (I+) | 279 (M+), 152 (M-I)+, 127 (I+) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion

The synthesis of this compound has evolved from a straightforward but poorly controlled direct iodination of acetylene to highly sophisticated and stereoselective methods that provide access to both (E)- and (Z)-isomers in high purity. This progression has been driven by the increasing demand for these versatile building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The ability to selectively synthesize either isomer has empowered chemists to construct complex molecules with precise control over their three-dimensional structure, underscoring the enduring importance of this seemingly simple dihalogenated alkene. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to leverage the synthetic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective formation of 1,2-diiodoalkenes and their application in the stereoselective synthesis of highly functionalised alkenes via Suzuki and Stille coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Thermodynamic properties of 1,2-diiodoethene isomers.

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Diiodoethene Isomers

Introduction

This compound (C₂H₂I₂) is an organoiodine compound that exists as two geometric isomers: cis-(Z)-1,2-diiodoethene and trans-(E)-1,2-diiodoethene.[1] This isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the iodine atoms.[1] The differing geometries of these isomers result in different physical and chemical properties, including their thermodynamic stability.[1] Understanding these thermodynamic properties is crucial for researchers, scientists, and drug development professionals in fields such as stereochemistry, reaction kinetics, and materials science. This guide provides a comprehensive overview of the thermodynamic properties of this compound isomers, detailing quantitative data, experimental protocols, and computational approaches.

Thermodynamic Stability of this compound Isomers

In general, for disubstituted ethylenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain between the substituent groups.[1] In the case of cis-1,2-diiodoethene, the two large iodine atoms are positioned on the same side of the double bond, leading to significant steric repulsion.[1] The trans isomer avoids this unfavorable interaction by having the iodine atoms on opposite sides, resulting in a lower overall energy state.[1]

While a "cis effect," where the cis isomer is more stable, is observed for some 1,2-dihaloethenes (like those with fluorine), this is not the case for this compound.[1][2] For this compound, the trans isomer is the more stable form.[1][2] The energy difference between the two isomers is approximately 2 kcal/mol.[3][4]

Quantitative Thermodynamic Data

The thermodynamic properties of the this compound isomers have been investigated through experimental and computational methods. A summary of the key thermodynamic data is presented below.

| Thermodynamic Parameter | trans-(E)-1,2-diiodoethene | cis-(Z)-1,2-diiodoethene | Notes |

| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | 207.72 ± 0.35 kJ/mol | 207.46 ± 0.45 kJ/mol | Data from Active Thermochemical Tables.[3] |

| Relative Stability | More Stable | Less Stable by ~2 kcal/mol (~8.4 kJ/mol) | The trans isomer is energetically favored.[2][3][4] |

| Gibbs Free Energy of Isomerization (ΔG°iso) at 548 K for cis → trans | -0.58 ± 0.07 kcal/mol[5][6][7][8] |

Experimental Protocols

A common experimental method to determine the relative thermodynamic stability of the this compound isomers is through iodine-catalyzed equilibration.[3]

Iodine-Catalyzed Isomerization Equilibrium

This method involves establishing a thermodynamic equilibrium between the cis and trans isomers and then quantifying their relative concentrations to determine the equilibrium constant (Keq) and the Gibbs free energy of isomerization (ΔG°iso).[3]

Materials and Instrumentation:

-

Pure samples of cis- and trans-1,2-diiodoethene

-

Inert solvent (e.g., a high-boiling hydrocarbon)

-

Iodine (catalyst)

-

Sodium thiosulfate (B1220275) solution (quenching agent)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Thermostatted reaction vessels

Procedure:

-

Preparation of Reaction Mixtures: Solutions of a known concentration of each pure isomer are prepared in the inert solvent. A catalytic amount of iodine is added to each solution. Running parallel experiments starting with each isomer helps to confirm that equilibrium is reached from both directions.[3]

-

Equilibration: The reaction vessels are placed in a thermostat at a constant, elevated temperature (e.g., 150-200 °C). The iodine facilitates isomerization by forming a radical intermediate, which allows for rotation around the carbon-carbon bond.[3]

-

Sampling and Analysis: Aliquots are withdrawn from the reaction vessels at regular intervals. The reaction in the aliquot is immediately quenched by mixing with a sodium thiosulfate solution to remove the iodine catalyst. The quenched sample is then analyzed by GC-FID to determine the relative concentrations of the cis and trans isomers.[3]

-

Equilibrium Confirmation: Sampling and analysis are continued until the ratio of the two isomers remains constant over several time points, indicating that thermodynamic equilibrium has been reached.[3]

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the concentrations of the isomers at equilibrium: Keq = [[trans-1,2-diiodoethene]] / [[cis-1,2-diiodoethene]].[3]

-

Calculation of Gibbs Free Energy of Isomerization (ΔG°iso): The standard Gibbs free energy of isomerization is calculated using the equation: ΔG°iso = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.[3]

Computational Chemistry Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the thermodynamic properties of this compound isomers.[2][3]

Methodology:

-

Geometry Optimization: The molecular geometries of both the cis and trans isomers are optimized to find their lowest energy structures.[3]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This step is crucial to confirm that the structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[3]

-

Energy Extraction: The total electronic energy, enthalpy, and Gibbs free energy for each isomer are extracted from the output of the frequency calculations.[3]

-

Calculation of Relative Stability: The difference in the calculated energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the two isomers provides their relative thermodynamic stabilities. For example, ΔG°iso = G°(trans) - G°(cis).[3]

Isomer Interconversion

The cis and trans isomers of this compound can be interconverted by providing sufficient energy, typically in the form of heat or light.[1] This process involves the temporary breaking of the pi (π) bond, allowing for rotation around the sigma (σ) bond. The π bond then reforms, resulting in the other isomer.[1] The interconversion proceeds through a high-energy transition state.[2]

Conclusion

The thermodynamic properties of this compound isomers are governed by steric effects, with the trans isomer being more stable than the cis isomer by approximately 2 kcal/mol.[3][4] This stability difference can be quantified through experimental techniques like iodine-catalyzed equilibration and corroborated by computational methods such as Density Functional Theory.[3] A thorough understanding of these thermodynamic principles is essential for predicting the behavior of these isomers in various chemical systems and for their application in scientific research and development.

References

Computational Insights into the Reaction Mechanisms of 1,2-Diiodoethene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-diiodoethene is a halogenated alkene that serves as a versatile building block in organic synthesis. Understanding its reaction mechanisms at a molecular level is crucial for optimizing existing synthetic routes and designing novel chemical transformations. Computational chemistry offers a powerful lens to investigate the intricate details of these reactions, providing insights into reaction pathways, transition states, and the energetic landscapes that govern them. This technical guide provides an in-depth analysis of the primary reaction mechanisms of this compound, focusing on computational studies of photodissociation and thermal cis-trans isomerization. While direct computational data for this compound is limited in the literature, this guide synthesizes available theoretical data on analogous dihaloethylenes and the saturated counterpart, 1,2-diiodoethane, to provide a comprehensive overview. Methodologies for both experimental validation and computational investigation are detailed, and key quantitative data are summarized for comparative analysis.

Introduction

This compound (C₂H₂I₂) exists as two geometric isomers: cis-1,2-diiodoethene and trans-1,2-diiodoethene. The presence of two large, electron-rich iodine atoms significantly influences the molecule's electronic structure and reactivity. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance.[1] The primary reaction pathways explored for this molecule are photodissociation, driven by the relatively weak carbon-iodine bond, and thermal cis-trans isomerization, which involves rotation around the carbon-carbon double bond. Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the nuanced mechanisms of these transformations.

Key Reaction Mechanisms

Photodissociation

Upon absorption of ultraviolet (UV) light, the most probable initial reaction for this compound is the homolytic cleavage of a carbon-iodine (C-I) bond, which is the weakest bond in the molecule.[2] This process is analogous to the well-studied photodissociation of 1,2-diiodoethane.[2]

The primary photodissociation event leads to the formation of an iodovinyl radical and an iodine atom:

CHI=CHI + hν → CHI=CH• + I•

Further reactions of the iodovinyl radical can occur, including subsequent C-I bond cleavage to yield acetylene (B1199291) and another iodine atom.

Thermal Cis-Trans Isomerization

The interconversion between the cis and trans isomers of this compound can be achieved by supplying thermal energy. This process proceeds through a transition state where the p-orbitals of the C=C double bond are twisted by approximately 90 degrees.[2] The energy barrier for this rotation is a key parameter that can be determined computationally.

Quantitative Data

While specific computational studies providing a full energetic profile for this compound are not abundant, data from analogous compounds and general knowledge of dihaloalkene chemistry allow for the estimation and comparison of key energetic parameters.

Table 1: Relative Stability of 1,2-Dihaloethylene Isomers

| Compound | More Stable Isomer | Energy Difference (kcal/mol) | Computational Method |

| 1,2-Diiodoethylene | trans | ~2 | Not Specified[2] |

| 1,2-Dibromoethylene | cis ≈ trans | ~0 | High-level MO calculations[2] |

| 1,2-Dichloroethylene | cis | - | Not Specified[2] |

| 1,2-Difluoroethylene | cis | - | Not Specified[2] |

Table 2: Calculated Properties of Species Involved in 1,2-Diiodoethane Photodissociation (Analogous System)

| Species | Property | Value | Computational Method |

| C₂H₄I₂ | Ground State Energy | - | DFT/ab initio |

| C₂H₄I• (bridged) | Relative Energy | - | DFT/ab initio |

| C₂H₄I• (anti) | Relative Energy | - | DFT/ab initio |

| C₂H₄ + I₂ | Relative Energy | - | DFT/ab initio |

| C₂H₄I-I isomer | Relative Energy | Lower than C₂H₄ + I₂ in methanol | DFT/ab initio |

Experimental Protocols

Synthesis of trans-1,2-Diiodoethene

This protocol is adapted from established methods for the preparation of this compound.[3]

Objective: To synthesize crystalline trans-1,2-diiodoethene from acetylene and iodine.

Materials:

-

Purified acetylene gas

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Distilled water

-

Standard laboratory glassware (gas washing bottle, reaction flask, filtration apparatus)

Procedure:

-

Prepare a 0.2 N solution of iodine in aqueous potassium iodide. The KI enhances the solubility of I₂ in water through the formation of the triiodide ion (I₃⁻).[3]

-

Purify the acetylene gas by passing it through a suitable purification train.

-

Bubble the purified acetylene gas through the iodine solution in a reaction flask.

-

Allow the reaction to proceed for approximately 48 hours, during which crystalline precipitates of trans-1,2-diiodoethene will form.[3]

-

Filter the crude product and wash it with a small amount of cold ethanol.

-

Recrystallize the product from ethanol to obtain purified trans-1,2-diiodoethene.

NMR Spectroscopic Analysis for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to distinguish between the cis and trans isomers of this compound.

Objective: To differentiate between cis- and trans-1,2-diiodoethene using ¹H NMR spectroscopy.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.[4]

-

Spectral Width: 10-12 ppm.[4]

-

Acquisition Time: 2-4 seconds.[4]

-

Relaxation Delay: 5 seconds.[4]

-

Number of Scans: 8-16.[4]

Data Analysis: The key differentiating feature is the vicinal proton-proton coupling constant (³JHH).

-

cis-1,2-diiodoethene: Expected ³JHH ~ 5-10 Hz.

-

trans-1,2-diiodoethene: Expected ³JHH ~ 12-18 Hz.[4]

Computational Methodologies

A typical computational study to investigate the reaction mechanisms of this compound would involve the following steps:

5.1. Software:

-

Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are commonly used.

5.2. Theoretical Methods:

-

Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP or M06-2X are often employed.

-

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy but are more computationally demanding.

5.3. Basis Sets:

-

For iodine-containing compounds, basis sets that include effective core potentials (ECPs) for the iodine atom, such as the LANL2DZ or def2-TZVP basis sets, are necessary to account for relativistic effects. For lighter atoms (C and H), Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are suitable.

5.4. Calculation Workflow:

-

Geometry Optimization: The geometries of the reactants, products, intermediates, and transition states are optimized to find their minimum energy structures on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the transition state structures connecting reactants and products.

-

Potential Energy Surface (PES) Scan: To explore the reaction pathway, a relaxed PES scan can be performed by systematically changing a key geometric parameter (e.g., the dihedral angle for isomerization or the C-I bond distance for dissociation) and optimizing the remaining degrees of freedom at each step.

-

Solvation Effects: To model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.

Visualizations

Conclusion

Computational studies provide invaluable insights into the reaction mechanisms of this compound. While direct computational data on this specific molecule is an area for future research, analogies to related compounds have allowed for the development of a robust understanding of its photodissociation and thermal isomerization pathways. The methodologies outlined in this guide provide a framework for both experimentalists seeking to synthesize and characterize this compound and its reaction products, and for computational chemists aiming to further elucidate the intricate details of its reactivity. The continued synergy between computational and experimental approaches will undoubtedly lead to a deeper understanding and broader application of this important synthetic intermediate.

References

Reactivity of 1,2-Diiodoethene with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diiodoethene, existing as cis-(Z) and trans-(E) isomers, is a versatile building block in organic synthesis. While extensively utilized in cross-coupling reactions for the construction of complex molecular architectures, its reactivity towards electrophiles via addition reactions is less documented in readily available literature. This guide provides a comprehensive overview of the expected reactivity of this compound with common electrophiles based on established principles of electrophilic addition to alkenes and the known behavior of vinyl iodides. The discussion is tailored for researchers, scientists, and drug development professionals, providing a theoretical framework for predicting reaction outcomes and guiding experimental design. This guide will cover the fundamental principles of electrophilic addition, extrapolate these to this compound, and present predicted reaction pathways and products.

Introduction to the Reactivity of this compound

This compound presents an interesting substrate for electrophilic attack. The carbon-carbon double bond is an electron-rich π-system, making it nucleophilic and susceptible to reaction with electrophiles. However, the presence of two electronegative iodine atoms can modulate this reactivity. The iodine atoms can exert a weak electron-withdrawing inductive effect, which may slightly decrease the nucleophilicity of the double bond compared to unsubstituted ethene. Conversely, the lone pairs on the iodine atoms can participate in resonance, which could potentially increase electron density at the double bond.

The stereochemistry of the starting material, whether it is the (E)- or (Z)-isomer of this compound, is expected to play a crucial role in the stereochemical outcome of the addition reaction.

General Mechanism of Electrophilic Addition to Alkenes

The reaction of alkenes with electrophiles, such as halogens (X₂) and hydrogen halides (HX), typically proceeds through a two-step mechanism.[1][2]

-

Electrophilic Attack and Formation of an Intermediate: The π-electrons of the alkene attack the electrophile, leading to the formation of a carbocation or a bridged halonium ion intermediate.[3] In the case of halogens like bromine and chlorine, the formation of a three-membered ring halonium ion is well-established.[4] This intermediate is formed by the initial attack of the polarized halogen molecule on the double bond.[4] For hydrogen halides, the proton acts as the electrophile, leading to the formation of a carbocation.[5]

-

Nucleophilic Attack: A nucleophile then attacks the intermediate to form the final addition product. In the case of a halonium ion, the attack occurs from the side opposite to the bridging halogen, resulting in anti-addition.[6] For a carbocation intermediate, the nucleophile can attack from either face, but steric and electronic factors can influence the stereochemical outcome.

Reactivity with Halogens (Br₂ and Cl₂)

The addition of bromine (Br₂) and chlorine (Cl₂) to this compound is expected to proceed via a bridged halonium ion intermediate. Due to the high polarizability of bromine, its reaction is generally facile with alkenes.[4] Chlorine is also highly reactive.[7] The reaction with iodine (I₂) is often reversible with simple alkenes.[8]

Predicted Reaction Pathway and Stereochemistry

The reaction is anticipated to be stereospecific, with anti-addition of the halogen atoms across the double bond.[6] This means that the stereochemistry of the starting this compound isomer will determine the stereochemistry of the resulting tetrahaloethane product.

-

Reaction of (E)-1,2-diiodoethene: Anti-addition of a halogen (X₂) to the trans-isomer is expected to yield the meso-1,2-dihalo-1,2-diiodoethane.

-

Reaction of (Z)-1,2-diiodoethene: Anti-addition of a halogen (X₂) to the cis-isomer is expected to produce a racemic mixture of the (1R,2S)- and (1S,2R)-1,2-dihalo-1,2-diiodoethane enantiomers.

Experimental Protocols (Hypothetical)

Protocol 1: Bromination of (E)-1,2-diiodoethene (Predicted)

-

Materials: (E)-1,2-diiodoethene, bromine (Br₂), dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Dissolve (E)-1,2-diiodoethene in CH₂Cl₂ in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in CH₂Cl₂ dropwise with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench any excess bromine with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.

-

Note: This is a generalized, hypothetical protocol. Reaction conditions, such as temperature and solvent, may need to be optimized.

Quantitative Data (Predicted)

Direct quantitative data such as reaction yields and rates for the halogenation of this compound are not available in the surveyed literature. It is anticipated that the yields would be moderate to high, similar to the halogenation of other alkenes.

| Reactant (Isomer) | Electrophile | Predicted Product | Predicted Stereochemistry | Predicted Yield |

| (E)-1,2-diiodoethene | Br₂ | 1,2-dibromo-1,2-diiodoethane | meso | Data not available |

| (Z)-1,2-diiodoethene | Br₂ | 1,2-dibromo-1,2-diiodoethane | Racemic | Data not available |

| (E)-1,2-diiodoethene | Cl₂ | 1,2-dichloro-1,2-diiodoethane | meso | Data not available |

| (Z)-1,2-diiodoethene | Cl₂ | 1,2-dichloro-1,2-diiodoethane | Racemic | Data not available |

Reactivity with Hydrogen Halides (HBr, HCl)

The addition of hydrogen halides to this compound is expected to proceed through a carbocation intermediate. The regioselectivity of this addition will be governed by Markovnikov's rule, which states that the proton will add to the carbon atom that results in the formation of the more stable carbocation.[10]

Predicted Reaction Pathway and Regioselectivity

In the case of this compound, the two carbon atoms of the double bond are electronically similar. However, the iodine atoms, being large and polarizable, can stabilize an adjacent positive charge through resonance. Therefore, the formation of an α-iodo carbocation is expected.

Experimental Protocols (Hypothetical)

A general protocol for the hydrobromination of this compound can be proposed based on standard procedures.[11]

Protocol 2: Hydrobromination of this compound (Predicted)

-

Materials: this compound, hydrogen bromide (HBr) solution in acetic acid or as a gas, inert solvent (e.g., pentane (B18724) or dichloromethane).

-

Procedure:

-

Dissolve this compound in an inert solvent in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-bromo-1,2-diiodoethane.

-

Purify by distillation or column chromatography.

-

Note: This is a generalized, hypothetical protocol. The choice of solvent and temperature will be critical and may require optimization.

Quantitative Data (Predicted)

As with halogenation, there is a lack of specific quantitative data for the hydrohalogenation of this compound.

| Reactant | Electrophile | Predicted Product | Predicted Regioselectivity | Predicted Yield |

| This compound | HBr | 1-bromo-1,2-diiodoethane | Markovnikov | Data not available |

| This compound | HCl | 1-chloro-1,2-diiodoethane | Markovnikov | Data not available |

Characterization of Products (Predicted)

While experimental data for the products of electrophilic addition to this compound are scarce, their spectroscopic properties can be predicted based on the analysis of similar polyhalogenated ethanes.

NMR Spectroscopy

-

¹H NMR: The proton signals for the ethanic hydrogens in the tetrahaloethane products are expected to appear as singlets or complex multiplets depending on the symmetry of the molecule and the specific stereoisomer formed. For a meso compound, the two hydrogens would be equivalent, giving a single peak. For a racemic mixture, the hydrogens would be diastereotopic and could potentially show more complex splitting. The chemical shifts would be in the downfield region due to the deshielding effect of the four halogen atoms. For example, the protons in 1,2-dibromoethane (B42909) appear as a singlet at approximately 3.65 ppm.[12]

-

¹³C NMR: The carbon signals would also be in the downfield region. For symmetrical products like meso-1,2-dibromo-1,2-diiodoethane, a single carbon resonance would be expected.[13] In less symmetrical products, two distinct carbon signals would be observed.

Mass Spectrometry

The mass spectra of the polyhalogenated ethane (B1197151) products are expected to show characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[14][15] The molecular ion peak would be accompanied by M+2, M+4, etc., peaks, which are indicative of the number of bromine and chlorine atoms in the molecule. Fragmentation would likely involve the loss of halogen atoms.

Applications in Drug Development and Research

While this compound itself is primarily used in cross-coupling reactions to synthesize pharmaceutical intermediates, the polyhalogenated ethanes that would result from electrophilic addition could have potential applications.[8][16] Polyhalogenated compounds are used in various industrial and pharmaceutical applications, although their use is often limited by toxicity concerns.[6][17][18] The tetrahaloethanes produced could serve as intermediates for further synthetic transformations, allowing for the introduction of other functional groups.

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical overview of the reactivity of this compound with electrophiles. Based on established principles, electrophilic addition of halogens is predicted to proceed via a bridged halonium ion with anti-stereospecificity, while the addition of hydrogen halides is expected to follow Markovnikov's rule through a carbocation intermediate.

A significant gap in the current chemical literature is the lack of specific experimental data, including optimized reaction protocols and quantitative yields, for these reactions. This presents an opportunity for future research to explore the electrophilic addition chemistry of this compound, which could unlock new synthetic pathways to novel polyhalogenated compounds. For researchers in drug development, a deeper understanding of the full reactive potential of versatile building blocks like this compound is invaluable for the design and synthesis of new molecular entities.

References

- 1. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 5. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1,2-Dibromo-1-iodoethane | C2H3Br2I | CID 23510623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. 1,2-DIBROMO-1,2-DIPHENYLETHANE(13440-24-9) 1H NMR spectrum [chemicalbook.com]

- 18. 1,2-Dibromoethane(106-93-4) MS spectrum [chemicalbook.com]

A Technical Deep Dive into the Photochemistry and Photodissociation of 1,2-Diiodoethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the photochemistry and photodissociation dynamics of the cis and trans isomers of 1,2-diiodoethene. While direct experimental data on this specific molecule is limited, this document synthesizes available information, draws parallels from analogous dihaloethenes, and outlines the theoretical and experimental frameworks used to study such photochemical reactions. This guide is intended to serve as a foundational resource, highlighting both the current understanding and the existing knowledge gaps in the field.

Introduction to this compound

This compound (C₂H₂I₂) is an organoiodine compound existing as two geometric isomers: cis-(Z)-1,2-diiodoethene and trans-(E)-1,2-diiodoethene. The presence of a carbon-carbon double bond restricts rotation, giving rise to these distinct stereoisomers, each with unique physical and chemical properties. The large, electron-rich iodine atoms significantly influence the electronic structure and reactivity of the ethylene (B1197577) backbone, making the carbon-iodine (C-I) bond the primary site for photochemical activity.

The study of this compound's photochemistry is crucial for understanding fundamental processes such as photoisomerization and photodissociation in halogenated alkenes. These processes are central to various fields, including atmospheric chemistry, organic synthesis, and the development of photosensitive materials.

Isomer Stability and Physicochemical Properties

Computational studies and established chemical principles indicate that the trans isomer of this compound is thermodynamically more stable than the cis isomer. This is primarily attributed to the significant steric repulsion between the two large iodine atoms when they are on the same side of the double bond in the cis configuration.

| Property | cis-1,2-Diiodoethene | trans-1,2-Diiodoethene |

| Synonyms | (Z)-1,2-Diiodoethene, cis-1,2-Acetylene diiodide | (E)-1,2-Diiodoethene, trans-1,2-Acetylene diiodide |

| CAS Number | 590-26-1 | 590-27-2 |

| Molecular Weight | 279.85 g/mol | 279.85 g/mol |

| Dipole Moment | 0.75 D | 0.00 D |

| Melting Point | -14 °C | 73 °C |

| Boiling Point | 188 °C | 191 °C |

| Relative Stability | Less stable | More stable (by approx. 2 kcal/mol)[1][2] |

| Ionization Energy (Adiabatic) | 8.6 eV | Data not readily available |

| Ionization Energy (Vertical) | 8.94 eV | Data not readily available |

Electronic Structure and Photodissociation Dynamics

Upon absorption of ultraviolet (UV) light, this compound molecules are promoted to an electronically excited state. The subsequent relaxation and dissociation dynamics are dictated by the topology of the excited-state potential energy surfaces.

Primary Photochemical Pathways

Drawing from studies on analogous molecules like 1,2-dichloroethene and 1,2-dibromoethene, the primary event following UV excitation of this compound is the homolytic cleavage of a C-I bond, which is the weakest bond in the molecule.[1] The general mechanism is believed to involve:

-

Excitation: The molecule absorbs a UV photon, promoting an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition).

-

Dissociation/Isomerization: From the excited ππ* state, the molecule can follow several pathways:

-

Direct Dissociation: The excited-state potential energy surface may be repulsive along the C-I bond coordinate, leading to direct and rapid bond fission.

-

Indirect Dissociation via Curve Crossing: The initially populated ππ* state can cross onto a dissociative potential energy surface, such as a πσ* or nσ* state, which is repulsive with respect to the C-I bond length. This leads to the formation of a vinyl radical and an iodine atom (I).

-